Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-
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Overview
Description
Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- is a chemical compound known for its unique structure and properties It is a derivative of benzothiophene, which is an aromatic organic compound containing a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of sulfonhydrazides with internal alkynes under electrochemical conditions . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiophene derivatives.
Scientific Research Applications
Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism by which Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
Benzo[b]thieno[2,3-d]thiophene: Known for its applications in organic electronics.
6-Methoxy-2-(4-methoxyphenyl)benzobithiophene:
Uniqueness
What sets Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]- apart is its unique combination of structural features and reactivity, which make it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
CAS No. |
63859-05-2 |
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Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)iminomethyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H13NO2S/c1-19-12-8-6-11(7-9-12)17-10-15-16(18)13-4-2-3-5-14(13)20-15/h2-10,18H,1H3 |
InChI Key |
WMIZGDRCBSNMAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)O |
Origin of Product |
United States |
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